molecular formula C8H14N2O2S B12903735 N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine CAS No. 105099-10-3

N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine

Cat. No.: B12903735
CAS No.: 105099-10-3
M. Wt: 202.28 g/mol
InChI Key: JOHFGHFMCBDDPF-LURJTMIESA-N
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Description

N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring and a cysteine moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine typically involves multi-step reactions. One common method includes the reaction of 1-methyl-2-pyrrolidinone with L-cysteine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as chloroform and dichloromethane, with sodium hydroxide as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques and equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine involves its interaction with specific molecular targets and pathways. For instance, as a hypoglycemic agent, it is believed to modulate glucose metabolism by influencing insulin and glucagon secretion. The compound’s structure allows it to interact with enzymes and receptors involved in these pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine include:

Uniqueness

This compound is unique due to its combination of a pyrrolidine ring and a cysteine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds.

Properties

CAS No.

105099-10-3

Molecular Formula

C8H14N2O2S

Molecular Weight

202.28 g/mol

IUPAC Name

(2R)-2-[(1-methylpyrrolidin-2-ylidene)amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C8H14N2O2S/c1-10-4-2-3-7(10)9-6(5-13)8(11)12/h6,13H,2-5H2,1H3,(H,11,12)/t6-/m0/s1

InChI Key

JOHFGHFMCBDDPF-LURJTMIESA-N

Isomeric SMILES

CN1CCCC1=N[C@@H](CS)C(=O)O

Canonical SMILES

CN1CCCC1=NC(CS)C(=O)O

Origin of Product

United States

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